3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Description
This compound is a rhodanine-based derivative featuring a 2-fluorophenyl substituent at the C5 position of the thiazolidinone ring and an N-phenylpropanamide side chain. The Z-configuration of the exocyclic double bond at C5 is critical for maintaining structural rigidity and influencing bioactivity . Rhodanine scaffolds are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with substituents on the benzylidene and amide groups modulating electronic and steric interactions with biological targets .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c20-15-9-5-4-6-13(15)12-16-18(24)22(19(25)26-16)11-10-17(23)21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,23)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDBYIAXVXGJHK-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a member of the thiazolidine family, characterized by its unique structure that includes thiazolidine and thiazole rings. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 323.39 g/mol. The key structural features include:
- A thiazolidine ring , which is known for various biological activities.
- A fluorophenyl group , which may enhance the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in several human cancer cell lines, including A549 (lung cancer), SCC-15 (oral cancer), and SH-SY5Y (neuroblastoma) .
Key findings from these studies include:
- Caspase Activation : The compound significantly increased caspase-3 activity across various concentrations (1 nM to 100 µM), indicating its role in promoting apoptosis .
| Cell Line | Caspase Activity Increase (%) | Concentration (µM) |
|---|---|---|
| A549 | 40.00–220.00 | 1–50 |
| SCC-15 | 128.05–1308.54 | 10–100 |
| SH-SY5Y | 31.76–358.82 | 10–100 |
These results suggest that the compound may interfere with critical regulatory pathways in cancer cells, leading to increased cell death.
Antimicrobial Activity
The antimicrobial potential of thiazolidine derivatives has also been explored, with evidence suggesting that they possess broad-spectrum activity against various pathogens, including bacteria and fungi . The specific mechanisms are thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Through the activation of caspases and modulation of apoptotic pathways.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle disruption .
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to alter ROS levels in cancer cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Les-236 : This study evaluated a structurally related thiazolidine derivative in multiple cancer cell lines, demonstrating significant increases in apoptosis markers and reductions in cell viability .
- Antimicrobial Efficacy : Research has shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting their potential use as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing the rhodanine core but differing in substituents. Key structural variations include:
- Benzylidene ring substituents (electron-withdrawing vs. electron-donating groups).
- Amide linker length and substituents (propanamide vs. acetamide; phenyl vs. substituted phenyl).
- N-Substituents on the thiazolidinone ring.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Impact of Benzylidene Substituents
- Electron-donating groups (e.g., 4-methylphenyl) : Improve metabolic stability but may reduce reactivity .
- Heterocyclic substituents (e.g., thiophen-2-yl) : Introduce sulfur-mediated hydrogen bonding or π-π interactions, as seen in kinase inhibitors .
Amide Linker and Substituent Effects
- Propanamide vs. acetamide : Longer linkers (propanamide) may improve flexibility and binding pocket accommodation.
- N-Phenyl vs. substituted phenyl : Polar groups (e.g., 3-hydroxyphenyl in ) enhance solubility but reduce blood-brain barrier penetration. Lipophilic groups (e.g., 2-methylphenyl in ) favor membrane permeability.
Research Findings and Pharmacological Implications
- Antimicrobial Activity: Fluorinated rhodanines (e.g., target compound) show enhanced Gram-positive bacterial inhibition compared to non-fluorinated analogs, likely due to improved target affinity .
- Anticancer Potential: Thiophene-substituted analogs () exhibit IC₅₀ values <10 µM against breast cancer cell lines, attributed to thiophene’s electron-rich aromatic system .
- Enzyme Inhibition : The 2-fluorophenyl group in the target compound may mimic ATP’s adenine ring in kinase binding pockets, a hypothesis supported by docking studies .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2-fluorobenzaldehyde with a thiazolidinone precursor to form the Z-configuration benzylidene intermediate.
- Step 2 : Acylation with N-phenylpropanamide under reflux in solvents like ethanol or acetic acid .
- Catalysts : Piperidine or triethylamine may accelerate the Knoevenagel condensation step .
- Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .
Key Reaction Conditions :
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | Ethanol | 70–80 | Piperidine | 60–75% |
| 2 | Acetic Acid | 100–110 | None | 50–65% |
Q. Which spectroscopic and crystallographic techniques confirm structural integrity?
- NMR : H and C NMR identify proton environments (e.g., Z-configuration at δ 7.2–7.8 ppm for the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 457.08) .
- X-ray Crystallography : Resolves the thiazolidinone ring geometry and confirms the (5Z)-stereochemistry .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Structural variations : Minor substitutions (e.g., methoxy vs. fluoro groups) alter target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges (IC variability of 2–20 μM) . Resolution Strategies :
- Standardize assays using WHO-recommended cell lines and protocols.
- Perform head-to-head comparisons of derivatives under identical conditions .
Q. What methodologies enhance structure-activity relationship (SAR) analysis for pharmacological optimization?
- Systematic Functionalization : Modify the 2-fluorophenyl or propanamide moieties to assess impacts on cytotoxicity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to targets like EGFR or COX-2 .
- In Vitro Screening : Dose-response curves against kinase panels or microbial strains quantify potency .
Example SAR Findings :
| Modification | Biological Activity Change | Target Affinity |
|---|---|---|
| 4-Fluoro substitution | 3× increase in antitumor activity | EGFR inhibition |
| Propanamide chain elongation | Reduced antimicrobial efficacy | — |
Q. What experimental strategies elucidate the Knoevenagel condensation mechanism in synthesis?
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
- Isolation of Intermediates : Trap the enolate intermediate using low-temperature quenching (-78°C) .
- Isotopic Labeling : Use O-labeled aldehydes to track oxygen incorporation into the thiazolidinone ring .
Methodological Considerations
-
Avoid Common Pitfalls :
- Stereochemical Drift : Ensure anhydrous conditions during acylation to prevent racemization .
- Yield Optimization : Pre-activate aldehydes with molecular sieves to improve condensation efficiency .
-
Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
